molecular formula C17H15ClN4O3 B4098334 1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4098334
M. Wt: 358.8 g/mol
InChI Key: XPUWICOMCFJXFI-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound with a complex structure It belongs to the class of purine derivatives and is characterized by the presence of a chlorophenyl group, a prop-2-yn-1-yloxy group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction. This reaction requires the use of 4-chlorobenzyl chloride and an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Synthesis of the Tetrahydropurine Core: : The tetrahydropurine core is synthesized through a multi-step process involving the condensation of guanine with various alkylating agents. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the reaction.

  • Introduction of the Prop-2-yn-1-yloxy Group: : The final step involves the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. This reaction typically requires the use of propargyl bromide and a suitable base such as potassium carbonate to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of corresponding epoxides or ketones.

  • Reduction: : Reduction reactions can occur at the chlorophenyl group, resulting in the formation of the corresponding phenylmethyl derivative.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Phenylmethyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in key biological processes, such as kinases and proteases.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • **1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity patterns and biological activities compared to its brominated or fluorinated analogs, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-prop-2-ynoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-4-9-25-16-19-14-13(20(16)2)15(23)22(17(24)21(14)3)10-11-5-7-12(18)8-6-11/h1,5-8H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUWICOMCFJXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OCC#C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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